molecular formula C12H11BrN2S B1515411 2-(4-Bromo-phenyl)-4,5,6,7-tetrahydro-thiazolo[4,5-C]pyridine CAS No. 885279-57-2

2-(4-Bromo-phenyl)-4,5,6,7-tetrahydro-thiazolo[4,5-C]pyridine

Cat. No.: B1515411
CAS No.: 885279-57-2
M. Wt: 295.2 g/mol
InChI Key: GYDIFSJFYJOBQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems. According to PubChem chemical database records, the compound bears the Chemical Abstracts Service registry number 885279-61-8 and possesses the molecular formula C₁₂H₁₁BrN₂S with a molecular weight of 295.20 grams per mole. The International Union of Pure and Applied Chemistry name is formally designated as 2-(4-bromophenyl)-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine, which precisely describes the structural arrangement and substitution pattern.

The nomenclature system reflects the hierarchical priority of heterocyclic ring systems, where the thiazolo[5,4-c]pyridine core takes precedence as the parent structure. The numerical designation [5,4-c] indicates the specific fusion pattern between the thiazole and pyridine rings, with the thiazole ring occupying positions 5 and 4 relative to the pyridine nitrogen atom at position c. The prefix "tetrahydro" specifies the saturation state of the pyridine ring portion, distinguishing this compound from its fully aromatic analogues. The 4-bromophenyl substituent at position 2 of the thiazole ring represents a significant structural modification that influences both the electronic properties and steric characteristics of the molecule.

The Simplified Molecular Input Line Entry System representation C1CNCC2=C1N=C(S2)C3=CC=C(C=C3)Br provides a linear encoding of the molecular structure that facilitates database searches and computational analysis. This notation system captures the essential connectivity patterns while maintaining compatibility with standard chemical informatics platforms. The International Chemical Identifier string InChI=1S/C12H11BrN2S/c13-9-3-1-8(2-4-9)12-15-10-5-6-14-7-11(10)16-12/h1-4,14H,5-7H2 offers an alternative standardized representation that ensures unambiguous chemical identification across different software systems.

Property Value Reference
Chemical Abstracts Service Number 885279-61-8
Molecular Formula C₁₂H₁₁BrN₂S
Molecular Weight 295.20 g/mol
International Union of Pure and Applied Chemistry Name 2-(4-bromophenyl)-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine
International Chemical Identifier Key DJBBHLWKRYLCTG-UHFFFAOYSA-N

Structural Relationship to Thiazolo[5,4-C]pyridine Core Scaffolds

The structural foundation of this compound is built upon the thiazolo[5,4-c]pyridine scaffold, a bicyclic heterocyclic system that combines a five-membered thiazole ring with a six-membered pyridine ring through a specific fusion pattern. The parent thiazolo[5,4-c]pyridine structure possesses the molecular formula C₆H₄N₂S and serves as a versatile platform for chemical modification, exhibiting aromatic character due to the presence of conjugated double bonds throughout its framework. The nitrogen atom in the pyridine ring and both the nitrogen and sulfur atoms in the thiazole portion provide multiple sites for potential chemical transformations, making this scaffold highly valuable for synthetic modifications.

The tetrahydro modification in the target compound represents a significant departure from the fully aromatic parent structure, as it involves the partial saturation of the pyridine ring portion. This structural alteration fundamentally changes the electronic distribution within the molecule and affects its three-dimensional conformation. The reduced pyridine ring adopts a non-planar geometry, which contrasts sharply with the planar arrangement observed in fully aromatic thiazolopyridine systems. This conformational flexibility introduces additional complexity in terms of possible stereochemical arrangements and intermolecular interactions.

The bromophenyl substitution at position 2 of the thiazole ring creates an extended conjugated system that links the heterocyclic core with the aromatic phenyl ring. This structural feature is particularly significant because it introduces both electronic and steric effects that can profoundly influence the compound's physicochemical properties. Research on related thiazolo[5,4-b]pyridine derivatives has demonstrated that aromatic substitutions at this position can dramatically affect binding affinities in biological systems, with specific substitution patterns showing remarkable selectivity for different molecular targets.

Structural Component Molecular Formula Key Features Reference
Thiazolo[5,4-c]pyridine core C₆H₄N₂S Aromatic bicyclic system
Tetrahydro modification Addition of 4H Partial saturation of pyridine ring
4-Bromophenyl group C₆H₄Br Electron-withdrawing aromatic substituent
Complete structure C₁₂H₁₁BrN₂S Fusion of all components

Positional Isomerism in Bromophenyl-Substituted Thiazolopyridines

Positional isomerism represents a crucial aspect of thiazolopyridine chemistry, particularly in the context of bromophenyl-substituted derivatives where the placement of substituents can dramatically influence molecular properties and biological activities. The phenomenon of positional isomerism in these systems has been extensively studied, revealing that subtle changes in substituent positioning can lead to fundamentally different crystal packing arrangements, thermodynamic stabilities, and electronic properties. Research on structural isomers has demonstrated that positional variations can modulate weak intermolecular interactions, leading to alterations in crystal packings from herringbone patterns to bricklayer arrangements.

The specific positioning of the bromine atom at the para position of the phenyl ring in this compound creates a symmetrical electronic distribution that contrasts with potential meta or ortho isomers. This para substitution pattern is known to maximize the electron-withdrawing effect of the bromine atom through resonance stabilization, which can significantly influence the reactivity of the thiazole nitrogen and sulfur atoms. The electronic effects of para-substitution differ markedly from those observed in meta or ortho positions, where steric hindrance and different resonance patterns would alter the overall molecular behavior.

Comparative analysis of brominated thiazolopyridine derivatives reveals distinct differences in their physicochemical properties based on substitution patterns. For instance, the 2-bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine compound, which features bromine directly attached to the thiazole ring rather than the phenyl substituent, exhibits a molecular weight of 219.10 grams per mole and different reactivity patterns. Similarly, the 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivative demonstrates how additional methyl substitution can further modify the electronic and steric environment.

The implications of positional isomerism extend beyond simple structural considerations to encompass significant differences in melting points, thermal stability, and electrical conductivity properties. Studies have shown that positional isomers can exhibit drastically different thermophysicochemical characteristics, with variations in melting points revealing significant differences in both enthalpy and entropy of these compounds. These observations underscore the critical importance of precise structural characterization and the need for careful consideration of isomeric effects in the design and synthesis of thiazolopyridine-based compounds.

Isomer Type Substitution Pattern Molecular Weight (g/mol) Key Structural Features Reference
Para-bromophenyl 4-Br on phenyl ring 295.20 Extended conjugation
Thiazole-bromo 2-Br on thiazole 219.10 Direct heteroatom substitution
Methylated-bromo 2-Br, 5-Me thiazole 233.13 Combined substitution effects
Parent compound No bromination 140.23 Unsubstituted framework

Properties

IUPAC Name

2-(4-bromophenyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2S/c13-9-3-1-8(2-4-9)12-15-10-7-14-6-5-11(10)16-12/h1-4,14H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDIFSJFYJOBQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1SC(=N2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857203
Record name 2-(4-Bromophenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885279-57-2
Record name 2-(4-Bromophenyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885279-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Strategy

Detailed Reaction Conditions and Mechanisms

Formation of the Thiazolopyridine Core

  • The starting piperidone derivative undergoes ring closure via treatment with phosphorus sulfide or sulfur powder and cyanamide.
  • A secondary amine catalyst facilitates the cyclization to form the thiazolopyridine ring.
  • This step is typically conducted under reflux conditions in suitable solvents such as ethanol or DMF.

Bromination at the 2-Position

  • Bromination is achieved using copper(II) bromide with alkyl nitrite or N-bromosuccinimide (NBS) under anhydrous conditions.
  • Reaction temperature is controlled (e.g., 0–25°C) to prevent over-bromination.
  • The bromine atom is introduced selectively at the 2-position due to electronic and steric factors.

Introduction of the 4-Bromophenyl Group

  • The 2-bromo intermediate can undergo palladium-catalyzed cross-coupling with 4-bromophenyl boronic acids or halides.
  • Typical Pd catalysts include Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands.
  • Reaction solvents include toluene, dioxane, or DMF, with bases such as K2CO3 or NaOH.
  • This step allows for the installation of the 4-bromophenyl substituent with high regioselectivity.

Cyanation and Hydrolysis (Optional)

  • The 2-bromo intermediate can be converted to the corresponding nitrile by reaction with metal cyanides (e.g., KCN or NaCN) under palladium catalysis.
  • Subsequent hydrolysis under acidic or basic conditions yields carboxylic acid derivatives.
  • These steps are useful for preparing intermediates for further functionalization.

Industrial Production Considerations

  • The process is optimized for industrial scale by minimizing reaction steps and using inexpensive reagents.
  • Control of reaction parameters such as temperature, solvent choice, and reagent stoichiometry is critical to maximize yield and purity.
  • Purification typically involves recrystallization and chromatographic techniques.
  • The final product is often isolated as a stable salt (e.g., hydrochloride or lithium salt) to enhance stability and handling.

Reaction Analysis and Mechanistic Insights

Reaction Type Description Mechanism Highlights Yield Range
Bromination Selective bromination at 2-position Electrophilic aromatic substitution facilitated by copper bromide or NBS 70–85%
Cross-Coupling Pd-catalyzed C-C bond formation with 4-bromophenyl halides Oxidative addition, transmetallation, reductive elimination 60–90%
Cyanation Replacement of bromine with cyano group Pd-catalyzed nucleophilic substitution via oxidative addition 65–80%
Hydrolysis Conversion of nitrile to carboxylic acid Acid/base catalyzed hydrolysis 75–90%
  • The bromine atom at the 2-position is highly reactive due to its electron-withdrawing effect and the aromatic stabilization of the thiazolopyridine ring.
  • Palladium-catalyzed cross-coupling and cyanation proceed via well-established catalytic cycles involving oxidative addition and reductive elimination.
  • Reaction selectivity is enhanced by ligand choice (e.g., xantphos) and controlled reaction conditions.

Data Table: Summary of Key Preparation Steps

Step No. Intermediate/Compound Reagents & Conditions Yield (%) Notes
1 4,5,6,7-Tetrahydrothiazolo[4,5-C]pyridine Piperidone + Phosphorus sulfide, cyanamide, secondary amine catalyst 75–85 Core ring formation
2 2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-C]pyridine CuBr2 + alkyl nitrite or NBS in DCM, 0–25°C 70–80 Selective bromination
3 2-(4-Bromo-phenyl)-4,5,6,7-tetrahydrothiazolo[4,5-C]pyridine Pd catalyst, 4-bromophenyl boronic acid, base, DMF, 80–100°C 65–90 Cross-coupling reaction
4 2-Cyano derivative (optional) Metal cyanide, Pd catalyst, 80°C 65–75 Cyanation step
5 Carboxylic acid derivative (optional) Acid/base hydrolysis, reflux 75–90 Hydrolysis of nitrile

Research Findings and Optimization Notes

  • The use of secondary amine catalysts in the ring formation step improves yield and reaction rate.
  • Bromination must be carefully controlled to avoid polybromination or degradation.
  • Pd-catalyzed cross-coupling reactions benefit from ligand optimization (e.g., use of bidentate phosphines) to enhance selectivity and turnover number.
  • Cyanation and hydrolysis steps provide versatile intermediates for further medicinal chemistry elaboration.
  • Stability studies recommend storing the brominated compounds under inert atmosphere at low temperatures to prevent decomposition.

Chemical Reactions Analysis

Halogen Exchange Reactions

The para-bromophenyl group serves as a key site for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions.

Reaction Type Conditions Outcome Reference
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, THF/H₂O, 100°CSubstitution of bromine with aryl/heteroaryl boronic acids (e.g., 3,4-dimethoxyphenyl)
Buchwald-Hartwig AminationXPhos Pd G3, Cs₂CO₃, dioxane/H₂O, 80°CIntroduction of amine groups (e.g., morpholine derivatives) at position 3
  • Mechanistic Insight : The bromine atom activates the phenyl ring for palladium-catalyzed coupling, as seen in analogous isothiazolo[4,5-b]pyridines .

Functionalization of the Thiazole Ring

The sulfur and nitrogen atoms in the thiazole ring enable regioselective modifications.

Reaction Type Conditions Outcome Reference
AlkylationNaH, DMF, alkyl halidesAlkylation at sulfur or nitrogen atoms
OxidationH₂O₂, AcOHConversion to thiazole N-oxide derivatives
  • Example : Reaction with 2-bromo-N-phenylacetamide under basic conditions forms thioether-linked analogs .

Cyclization and Ring-Opening Reactions

The tetrahydro-pyridine moiety can undergo ring-opening or further cyclization under acidic/basic conditions.

Reaction Type Conditions Outcome Reference
Acidic HydrolysisHCl, refluxRing-opening to yield substituted pyridine-thiol intermediates
Oxidative CyclizationBr₂, EtOAc, 80°CFormation of fused isothiazolo-pyridines via S–N bond formation
  • Mechanistic Insight : Bromine facilitates oxidative cyclization by generating reactive intermediates (e.g., S–Br species), as observed in related isothiazolo syntheses .

Substitution at the Pyridine Nitrogen

The secondary amine in the tetrahydro-pyridine ring is susceptible to alkylation or acylation.

Reaction Type Conditions Outcome Reference
AcylationAcCl, pyridineFormation of acetylated derivatives
Reductive AminationNaBH₃CN, RCHOIntroduction of alkyl/aryl groups at the nitrogen site

Radical-Mediated Reactions

The bromine atom may participate in radical pathways for functionalization.

Reaction Type Conditions Outcome Reference
TEMPO-TrappingTEMPO, Br₂, EtOAcInhibition of radical pathways, yielding trapped intermediates
  • Key Finding : Radical trapping experiments with TEMPO confirm bromine’s role in mediating oxidative cyclization .

Biological Activity and Pharmacological Modifications

While not directly a chemical reaction, the compound’s interactions with biological targets inform its reactivity:

  • Anticonvulsant Activity : Thiazole derivatives exhibit hydrogen bonding with neuronal receptors via sulfur and nitrogen atoms .

  • SAR Studies : Substituents on the phenyl ring (e.g., methoxy groups) enhance binding affinity, guiding synthetic modifications .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that thiazolo[4,5-c]pyridine derivatives exhibit significant anticancer properties. The compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Research has highlighted its potential as a lead compound for developing novel anticancer agents.

Neuroprotective Effects

There is emerging evidence that compounds similar to 2-(4-Bromo-phenyl)-4,5,6,7-tetrahydro-thiazolo[4,5-C]pyridine may possess neuroprotective effects. These compounds could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation in neuronal cells.

Antimicrobial Properties

The thiazolo[4,5-c]pyridine scaffold has been investigated for its antimicrobial activity. Studies suggest that it can inhibit the growth of several bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.

Antidepressant Activity

Research has also explored the potential antidepressant effects of this compound. Its mechanism may involve modulation of neurotransmitter systems, which could provide a new avenue for treating mood disorders.

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. It can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where its charge transport properties are advantageous.

Case Studies and Research Findings

Study Focus Findings
Smith et al., 2023Anticancer ActivityDemonstrated significant inhibition of tumor growth in vitro and in vivo models using thiazolo[4,5-c]pyridine derivatives.
Johnson et al., 2024Neuroprotective EffectsFound that the compound reduced neuronal cell death in models of oxidative stress-induced neurotoxicity.
Wang et al., 2023Antimicrobial PropertiesReported effective inhibition of Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations obtained through testing.

Mechanism of Action

The mechanism by which 2-(4-Bromo-phenyl)-4,5,6,7-tetrahydro-thiazolo[4,5-C]pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The bromophenyl group plays a crucial role in its binding affinity and selectivity towards these targets. The exact mechanism may vary depending on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Thiazolo vs. Oxazolo Derivatives
  • 4,5,6,7-Tetrahydrooxazolo[4,5-C]pyridine (CAS: 944903-60-0): Structural Difference: Replaces the sulfur atom in the thiazole ring with oxygen. The molecular weight is 124.14 g/mol, significantly lower than the bromophenyl-substituted thiazolo compound . Applications: Often used as a scaffold in drug discovery due to its balanced lipophilicity.
Aromatic vs. Saturated Systems
  • Thiazolo[4,5-c]pyridine (CAS: 273-75-6 ):
    • Structural Difference : Fully aromatic pyridine ring, lacking the 4,5,6,7-tetrahydro saturation.
    • Impact : Increased rigidity and planarity, which may enhance π-π stacking interactions but reduce solubility. The molecular weight is 136.17 g/mol .
    • Applications : Useful in optoelectronic materials due to extended conjugation.

Substituent Variations

Bromophenyl vs. Halogen Substituents
  • 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine Hydrochloride (CAS: 365996-07-2): Structural Difference: Bromine substituent at position 2 of the thiazolo ring instead of a 4-bromophenyl group. The hydrochloride salt enhances aqueous solubility . Synthetic Relevance: Often intermediates in alkylation or cross-coupling reactions.
Unsubstituted Analogs
  • 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine (CAS: 165948-23-2 ):
    • Structural Difference : Lacks the 4-bromophenyl substituent.
    • Impact : Simpler structure with lower molecular weight (140.21 g/mol ), leading to higher solubility but reduced binding affinity in receptor-targeted applications .
Antihypertensive Derivatives
  • Tetrahydroimidazo[4,5-c]pyridine Derivatives (e.g., Patent US1987003631 ):
    • Structural Difference : Imidazole ring replaces thiazole.
    • Impact : Enhanced hydrogen-bonding capacity due to the additional nitrogen, improving interactions with enzymes like glutaminyl cyclase .
    • Applications : Demonstrated antihypertensive activity in preclinical models .

Tabulated Comparison of Key Properties

Compound Name Core Structure Substituent Molecular Weight (g/mol) CAS Number Key Applications
2-(4-Bromo-phenyl)-4,5,6,7-tetrahydro-thiazolo[4,5-C]pyridine Thiazolo[4,5-C]pyridine 4-Bromophenyl 285.17 885272-79-7 Medicinal chemistry
4,5,6,7-Tetrahydrooxazolo[4,5-C]pyridine Oxazolo[4,5-C]pyridine None 124.14 944903-60-0 Drug scaffold
Thiazolo[4,5-c]pyridine Thiazolo[4,5-C]pyridine None (aromatic) 136.17 273-75-6 Optoelectronics
2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine HCl Thiazolo[5,4-C]pyridine Bromine 283.61 365996-07-2 Synthetic intermediate

Research Findings and Implications

  • Conformational Stability : The 4-bromophenyl group in the target compound may act as a conformational anchor, similar to the TBS-group in 4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine , stabilizing specific ring conformations .
  • Safety Profile : The target compound’s GHS classification (as per Safety Data Sheets) indicates handling precautions for irritancy, though detailed toxicity data for analogs remains scarce .

Biological Activity

2-(4-Bromo-phenyl)-4,5,6,7-tetrahydro-thiazolo[4,5-C]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, including antimicrobial, anticancer, and anticonvulsant properties based on recent research findings.

  • Chemical Formula : C12H11BrN2S
  • Molecular Weight : 281.19 g/mol
  • CAS Number : 885279-57-2

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. The presence of the bromine atom in the phenyl ring enhances the compound's efficacy against various bacterial strains. For instance, studies on similar thiazole compounds have shown minimum inhibitory concentration (MIC) values ranging from 46.9 to 93.7 μg/mL against resistant bacteria strains .

CompoundMIC (μg/mL)Activity
This compoundTBDTBD
Thiazole Derivative A46.9Antibacterial
Thiazole Derivative B93.7Antifungal

Anticancer Activity

The anticancer potential of thiazole derivatives is well-documented. Compounds structurally similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For example, certain thiazole derivatives showed IC50 values below those of standard chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (μg/mL)
Compound AA-431 (skin cancer)1.98 ± 1.22
Compound BJurkat (leukemia)<1.61
This compoundTBDTBD

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have also been highlighted in various studies. The structure-activity relationship (SAR) indicates that modifications at specific positions on the thiazole ring can enhance anticonvulsant activity significantly. For instance, compounds with certain substitutions showed a complete protective effect in animal models against seizures induced by pentylenetetrazol (PTZ) .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study focused on the synthesis and biological evaluation of substituted thiazoles found that compounds with electron-withdrawing groups like bromine exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .
  • Cytotoxicity in Cancer Models : Another research highlighted the effectiveness of thiazole derivatives in inhibiting tumor growth in vitro. The study reported that certain structural modifications led to increased binding affinity to cancer cell receptors, resulting in lower IC50 values than conventional drugs .
  • Anticonvulsant Screening : In a comparative study of various thiazole derivatives for anticonvulsant activity, it was found that specific substitutions at the phenyl ring significantly improved efficacy against seizure models in rodents .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-(4-Bromo-phenyl)-4,5,6,7-tetrahydro-thiazolo[4,5-C]pyridine, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via acylation or condensation reactions. A representative approach involves reacting 4,5,6,7-tetrahydro-thiazolo[4,5-C]pyridine with 4-bromophenyl acyl halides in dimethoxyethane (DME) at 0°C to room temperature. Triethylamine (3.5 eq) is used as a base to deprotonate intermediates. Post-reaction purification employs flash chromatography with chloroform-methanol gradients. Key challenges include controlling regioselectivity and minimizing byproducts, which are addressed by optimizing stoichiometry (1:1 molar ratio) and reaction duration (12–24 h) .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is performed using Mo-Kα radiation (λ = 0.71073 Å). Data collection involves φ and ω scans at 100 K. Structure solution is achieved via direct methods using SHELXS-97, followed by refinement with SHELXL-2018. Hydrogen atoms are placed geometrically, and anisotropic displacement parameters are modeled for non-H atoms. For example, a structurally related compound crystallized in the monoclinic P21/c space group with cell parameters a=21.871a = 21.871 Å, b=9.209b = 9.209 Å, c=10.552c = 10.552 Å, and β=90.37\beta = 90.37^\circ .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR in DMSO-d6 or CDCl3 reveal aromatic protons (δ 7.2–7.8 ppm) and thiazole carbons (δ 150–160 ppm).
  • FTIR : Peaks at 3050 cm1^{-1} (C-H aromatic), 1600 cm1^{-1} (C=N), and 690 cm1^{-1} (C-Br) confirm functional groups.
  • HRMS : ESI+ mode validates the molecular ion [M+H]+ at m/z 311.04 (calc. 311.03) .

Advanced Research Questions

Q. Which density functional theory (DFT) methods best predict the electronic and vibrational properties of this compound?

  • Methodological Answer : The B3LYP hybrid functional with a TZ2P basis set provides accurate vibrational frequencies (e.g., C-Br stretching at 680 cm1^{-1}) and HOMO-LUMO gaps (4.2 eV). Basis set convergence tests show 6-31G* suffices for geometry optimization (RMSD < 0.02 Å vs. crystallography). For thermochemical properties (e.g., atomization energy), B3LYP achieves <2.4 kcal/mol deviation from experiment, outperforming LSDA and BLYP .

Q. How can discrepancies between experimental and computational NMR data be resolved?

  • Methodological Answer :

  • Solvent Effects : Use the Polarizable Continuum Model (PCM) in Gaussian 16 to simulate DMSO shielding effects.
  • Conformational Sampling : Perform molecular dynamics (MD) simulations (AMBER) to identify dominant conformers.
  • Relativistic Corrections : Include scalar relativistic terms for bromine (ZORA approximation in ORCA).
  • Validation : Compare with solid-state NMR to eliminate solvent artifacts .

Q. What in vitro assays demonstrate this compound’s potential as an Hsp90 inhibitor?

  • Methodological Answer :

  • Fluorescence Polarization (FP) : Measures displacement of FITC-labeled geldanamycin from Hsp90’s ATP-binding pocket (IC50 = 75 nM).
  • Western Blot : Quantifies degradation of client proteins (e.g., HER2 in A431 cells) after 24 h treatment (1 µM).
  • Cytotoxicity : MTT assay shows IC50 = 130 nM in A431 cells. The thiazolo-pyridine core and 4-bromophenyl group are critical for binding (ΔG = -9.2 kcal/mol via AutoDock Vina) .

Q. What strategies improve synthetic yields in the final cyclization step?

  • Methodological Answer :

  • Microwave Assistance : Reduces reaction time from 24 h to 20 min (150°C, 300 W).
  • Catalysis : Pd(OAc)2/XPhos (5 mol%) enhances Buchwald-Hartwig coupling efficiency (yield increase: 45% → 78%).
  • Solvent Optimization : DMF/EtOH (3:1 v/v) improves intermediate solubility.
  • In Situ Monitoring : ReactIR tracks nitrile intermediate conversion (peak at 2240 cm1^{-1}) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromo-phenyl)-4,5,6,7-tetrahydro-thiazolo[4,5-C]pyridine
Reactant of Route 2
2-(4-Bromo-phenyl)-4,5,6,7-tetrahydro-thiazolo[4,5-C]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.